

Casoxin C as a C3a receptor agonist

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Casoxin

Cat. No.: B010318

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An In-depth Technical Guide on **Casoxin C** as a C3a Receptor Agonist

Introduction

Casoxin C is a bioactive decapeptide derived from the tryptic digestion of bovine kappa-casein.[1] Its amino acid sequence is Tyr-Ile-Pro-Ile-Gln-Tyr-Val-Leu-Ser-Arg.[1][2] Initially identified as an anti-opioid peptide, subsequent research revealed its ability to evoke biphasic contraction of guinea pig ileum strips.[1] This contractile profile, characterized by a rapid, histamine-mediated component and a slower, prostaglandin E2-like substance-mediated component, bears a striking resemblance to the action of the human complement C3a(70-77) octapeptide.[1] Further investigation confirmed that **Casoxin C** exerts its effects by acting as an agonist for the complement C3a receptor (C3aR), making it the first identified milk-derived peptide with this activity.[1]

Quantitative Data: Receptor Affinity

The affinity of **Casoxin C** for the C3a receptor has been quantified through radioreceptor assays. This data is crucial for understanding the peptide's potency and for comparing it with the endogenous ligand and other synthetic modulators.

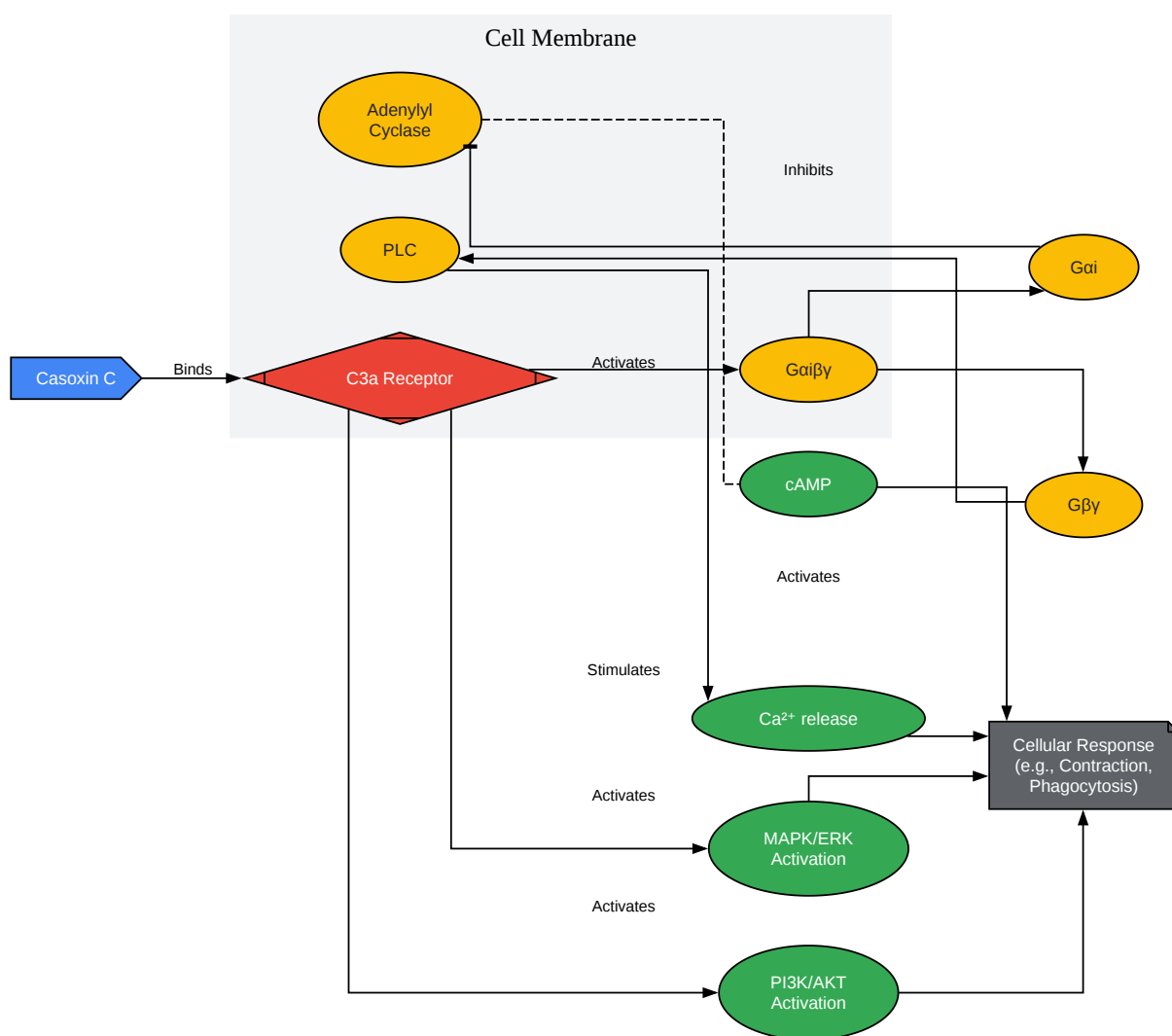
Compound	Assay Type	Parameter	Value	Cell/Tissue System
Casoxin C	Radioreceptor Assay	IC50	40 μ M	Guinea Pig Ileum

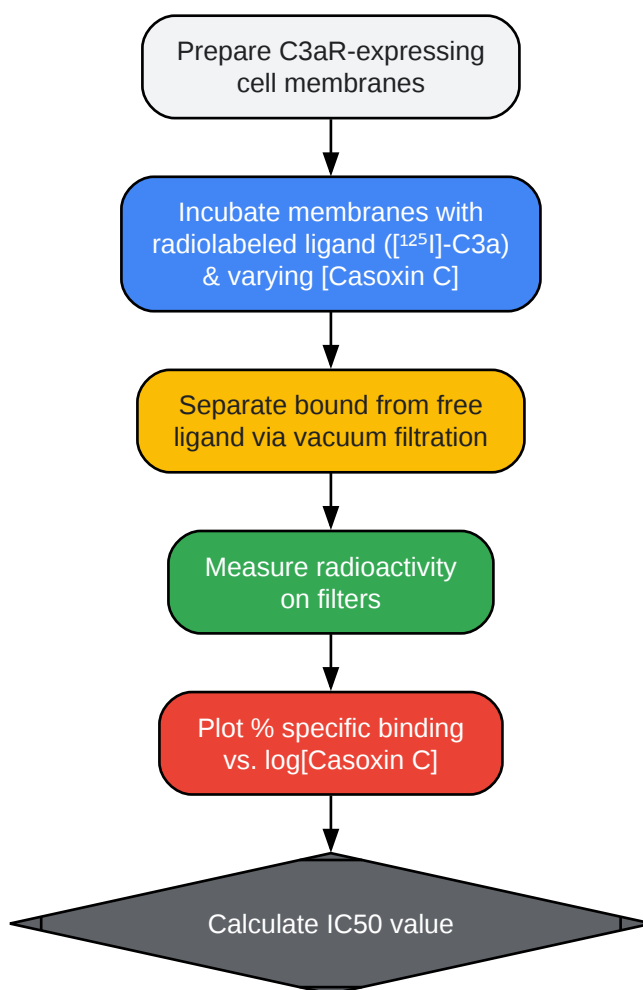
Table 1: Quantitative binding data for **Casoxin C** at the C3a receptor.[1]

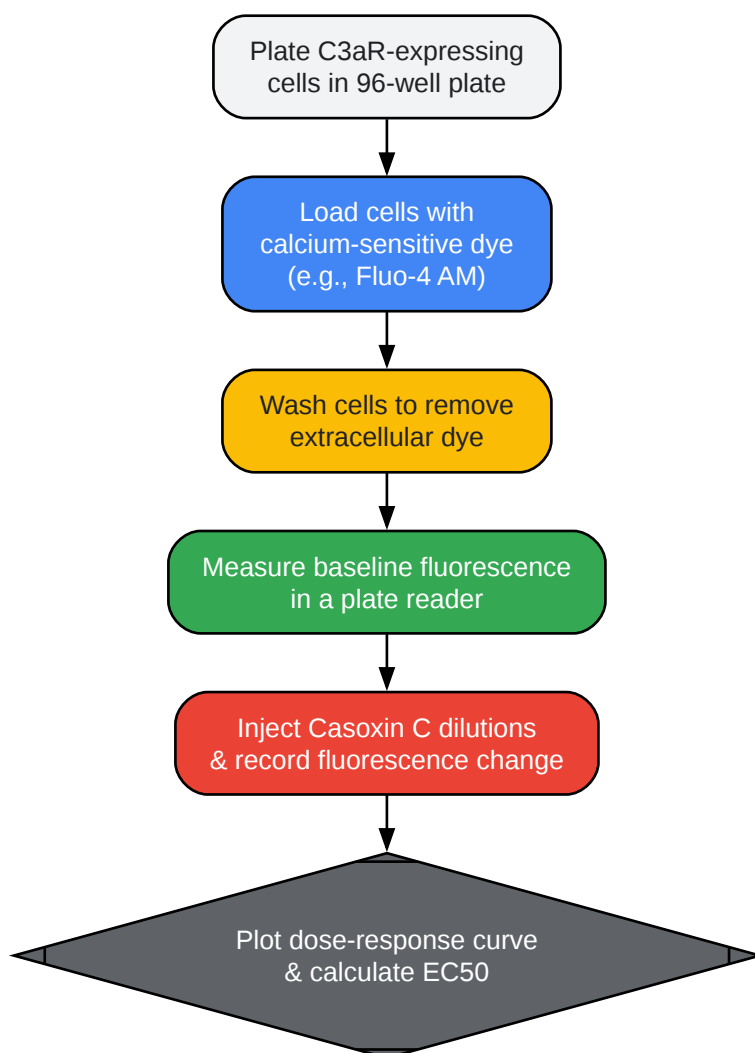
C3a Receptor Signaling Pathways

The C3a receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (G α i).[3][4][5] Activation of C3aR by an agonist such as **Casoxin C** initiates a cascade of intracellular signaling events that mediate its diverse biological effects, including inflammation, chemotaxis, and smooth muscle contraction.[5][6][7]

The principal signaling pathway involves the dissociation of the heterotrimeric G protein into G α i and G $\beta\gamma$ subunits. The activated G α i subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][6] Simultaneously, the G $\beta\gamma$ subunit can activate other downstream effectors, including phospholipase C (PLC), which results in an increase in intracellular calcium concentration.[6] Furthermore, C3aR stimulation leads to the activation of the mitogen-activated protein kinase (MAPK) pathway, specifically the phosphorylation of ERK1/2 (p44/p42), and the PI3K/AKT pathway.[3][6]







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- To cite this document: BenchChem. [Casoxin C as a C3a receptor agonist]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b010318#casoxin-c-as-a-c3a-receptor-agonist]

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